N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Description
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H14N4O2S and its molecular weight is 350.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been found to exhibit anti-tubercular activity . They have been discussed in the context of their interaction with the DprE1 enzyme, a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets, leading to inhibitory effects . The interaction with the target enzyme DprE1, for instance, can lead to the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that the compound may affect the cell wall biosynthesis pathway in mycobacterium tuberculosis .
Pharmacokinetics
Thiazole derivatives, which share structural similarities with this compound, are known to have good solubility in alcohol and ether . This could potentially impact the compound’s bioavailability.
Result of Action
Similar compounds, such as benzothiazole derivatives, have been found to exhibit inhibitory effects against mycobacterium tuberculosis .
Properties
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-11-6-8-12(9-7-11)10-15-21-22-18(24-15)20-16(23)17-19-13-4-2-3-5-14(13)25-17/h2-9H,10H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKQSMNCJADAIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.